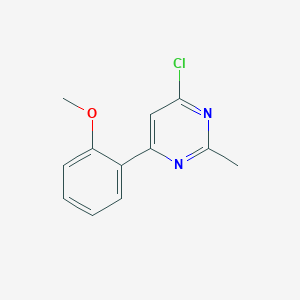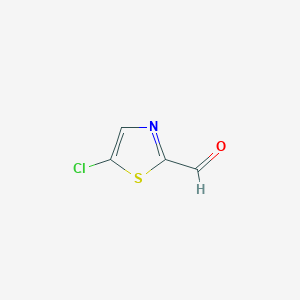![molecular formula C17H19N3O B1486719 3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one CAS No. 1203291-22-8](/img/structure/B1486719.png)
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
Overview
Description
This compound, also known as 金雀花碱, is a derivative of pyridine and is one of the main alkaloids found in the plant species of the Fabaceae and Berberidaceae families . It has various pharmacological effects, including anti-arrhythmic, anti-microbial infection, anti-ulcer, and leukocyte elevation . Clinically, it is mainly used for rescuing surgical trauma, war wounds, and reflex respiratory arrest caused by asphyxiating poisons, cyanide poisons, anesthetics, etc .
Synthesis Analysis
The synthesis of this compound involves a chemodivergent approach, which includes AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions .Molecular Structure Analysis
The molecular structure of this compound involves a bispidine framework that is fused to a 3-nitro-2-pyridone group . The two molecules in the asymmetric unit do not show any significant geometrical differences, except in the conformations of the nitro-group, which is involved in intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound are largely dependent on the solvent employed. The AB2 three-component and A2B2 four-component reactions between 2-aminoarylaldehydes and aryl methyl ketones under basic conditions can afford 6,12-methanodibenzo[b,f][1,5]diazocin-13-ylmethanones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely dependent on its molecular structure. It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .Scientific Research Applications
Antimicrobial Activity
The compound has shown potential in antimicrobial applications. Its structure, which includes an aminophenyl group, can be modified to create new Schiff bases that exhibit significant activity against various microbial strains . This could lead to the development of new antibiotics or disinfectants.
Antifungal Applications
In particular, derivatives of this compound have been found to exhibit remarkable activity against Candida albicans , a common fungal pathogen . This suggests its use in antifungal treatments, either as a pharmaceutical drug or as a topical agent.
Anticancer Research
The core structure related to this compound is part of a class of chemicals that have been studied for their anticancer properties . Research in this field could lead to the synthesis of new chemotherapeutic agents that target specific types of cancer cells.
Anti-inflammatory Properties
Compounds derived from the aminophenyl group have been associated with anti-inflammatory activities . This indicates potential for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis or inflammatory bowel disease.
Anticonvulsant Potential
The structural features of this compound suggest that it could be useful in the synthesis of anticonvulsant medications . These could help in the treatment of neurological disorders such as epilepsy.
Analgesic Development
The compound’s framework is conducive to the creation of analgesic drugs . These drugs could be tailored to manage pain without the addictive properties of current opioid medications.
Mechanism of Action
This compound is a low efficacy partial agonist of α4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine on the reward pathway and facilitate addiction . This compound reduces the effects of nicotine on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating nicotine withdrawal symptoms that accompany cessation attempts .
Safety and Hazards
Future Directions
The future directions for this compound involve further investigation into its potential as a treatment for cognitive dysfunction . Docking of a series of methanepyrido[1,2-a][1,5]diazocin[-cytisine derivatives to the active center of the nicotinic acetylcholine receptor was used to generate a set of potential substances for the treatment of cognitive dysfunction .
properties
IUPAC Name |
11-(4-aminophenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-14-4-6-15(7-5-14)19-9-12-8-13(11-19)16-2-1-3-17(21)20(16)10-12/h1-7,12-13H,8-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWKHJDBUXNPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



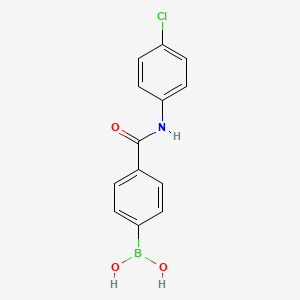
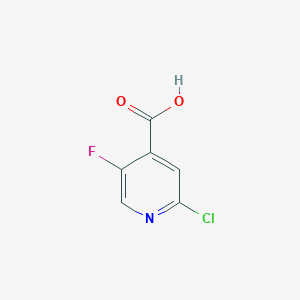
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)

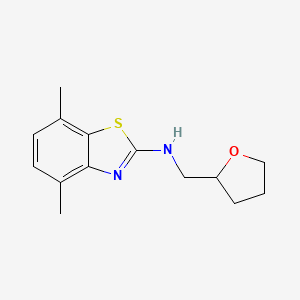
amine](/img/structure/B1486646.png)

